

Application Notes and Protocols for Solid-Phase Synthesis of Lys-Gly

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Compound of Interest

Compound Name: **Lys-Gly**

Cat. No.: **B8766160**

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Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on a solid support. This application note provides a detailed protocol for the synthesis of the dipeptide **Lys-Gly** using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method is favored for its mild deprotection conditions and high efficiency, making it suitable for a broad range of peptide synthesis applications in drug discovery, biochemistry, and materials science.

The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. For the synthesis of **Lys-Gly**, Glycine will be the first amino acid attached to the resin, and Lysine will be the second. The α -amino group of the incoming amino acid is protected by an Fmoc group, which is removed by a mild base, typically piperidine, before the next coupling step. The side chain of Lysine is protected by a tert-butoxycarbonyl (Boc) group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids during the final cleavage step.

Materials and Reagents

Reagent/Material	Grade	Supplier (Example)
Fmoc-Gly-Wang resin	100-200 mesh, 0.5-1.0 mmol/g	Major lab supplier
Fmoc-Lys(Boc)-OH	Synthesis grade	Major lab supplier
N,N-Dimethylformamide (DMF)	Peptide synthesis grade	Major lab supplier
Dichloromethane (DCM)	ACS grade	Major lab supplier
Piperidine	ACS grade	Major lab supplier
N,N'-Diisopropylcarbodiimide (DIC)	Synthesis grade	Major lab supplier
1-Hydroxybenzotriazole (HOBT)	Synthesis grade	Major lab supplier
Trifluoroacetic acid (TFA)	Reagent grade	

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